![molecular formula C14H17NO3 B8628120 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid CAS No. 257632-90-9](/img/structure/B8628120.png)
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid
Vue d'ensemble
Description
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with a 2,2-dimethylpropyl group and an acetic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the 2,2-dimethylpropyl group and the acetic acid moiety. One common method includes the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The benzoxazole ring and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the acetic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]amine
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]ethanol
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]propanoic acid
Uniqueness
Compared to these similar compounds, 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
257632-90-9 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)8-12-15-10-6-9(7-13(16)17)4-5-11(10)18-12/h4-6H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
FVELXHDVMUGUSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)
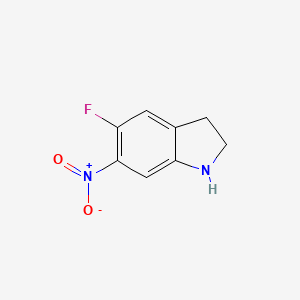

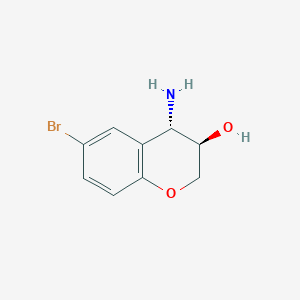
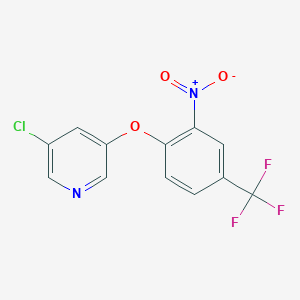
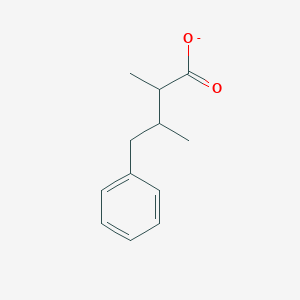

![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)
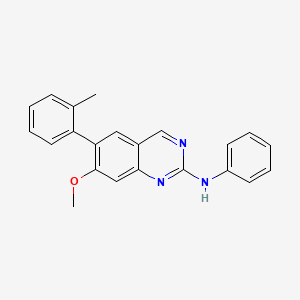
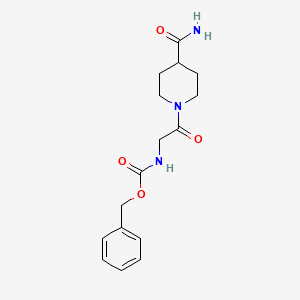
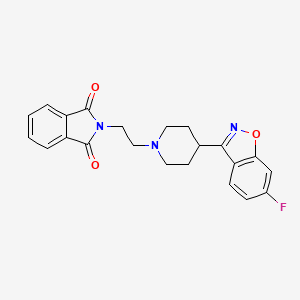
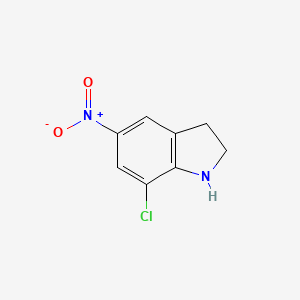
![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8628148.png)
